1-(6-Chloropyridine-2-carbonyl)-4-phenylpiperazine
Description
1-(6-Chloropyridine-2-carbonyl)-4-phenylpiperazine is a piperazine derivative characterized by a phenyl group at the 4-position of the piperazine ring and a 6-chloropyridine-2-carbonyl group at the 1-position.
Properties
Molecular Formula |
C16H16ClN3O |
|---|---|
Molecular Weight |
301.77 g/mol |
IUPAC Name |
(6-chloropyridin-2-yl)-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C16H16ClN3O/c17-15-8-4-7-14(18-15)16(21)20-11-9-19(10-12-20)13-5-2-1-3-6-13/h1-8H,9-12H2 |
InChI Key |
PBLDNLGSLZHVBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=NC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(6-Chloropyridine-2-carbonyl)-4-phenylpiperazine involves several steps, typically starting with the preparation of 6-chloropyridine-2-carbonyl chloride. This intermediate is then reacted with 4-phenylpiperazine under controlled conditions to yield the desired product. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the carbonyl-piperazine bond. Industrial production methods may employ advanced techniques such as microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
1-(6-Chloropyridine-2-carbonyl)-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(6-Chloropyridine-2-carbonyl)-4-phenylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(6-Chloropyridine-2-carbonyl)-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Piperazine derivatives exhibit diverse biological activities depending on substituent groups. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Piperazine Derivatives
Pharmacological and Functional Insights
Receptor Selectivity :
- SC213 lacks the carbonyl group present in the main compound but shares the 4-phenylpiperazine scaffold. Its D2R antagonism highlights the role of alkyl chain modifications in receptor binding .
- Compound 12 demonstrates high D4R selectivity over D2R/D3R, attributed to its 3-nitrophenethyl substituent. This suggests that electron-withdrawing groups (e.g., nitro) enhance subtype specificity .
- NSPP ’s sulfonyl group confers neuroprotective effects via hedgehog pathway activation, preserving neural stem cells post-irradiation .
Structural and Physicochemical Properties :
- Crystallographic studies of 1-benzoyl-4-(4-nitrophenyl)piperazine (I) reveal orthorhombic packing with Z′ = 2, influenced by nitro and benzoyl groups . The main compound’s chloropyridine carbonyl may similarly affect crystal lattice interactions.
- 1-(3-Nitrophenyl)-4-phenylpiperazine (4a) was synthesized via microwave-assisted methods (31–86% yield), indicating that nitro substituents tolerate high-temperature conditions .
Synthetic Pathways :
Key Differences and Implications
- Electron-Withdrawing vs. Electron-Donating Groups: The 6-chloropyridine-2-carbonyl group in the main compound likely enhances metabolic stability compared to nitro or methoxy substituents, which may undergo reduction or demethylation.
Receptor Binding Profiles :
- The absence of a sulfonyl or phenethyl group in the main compound may limit its neuroprotective or D4R-selective effects compared to NSPP or Compound 12 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
